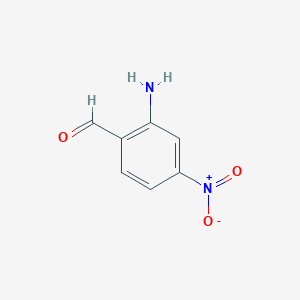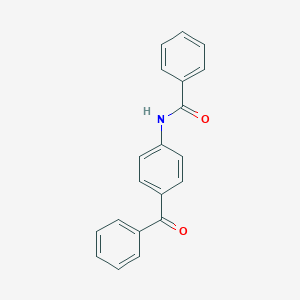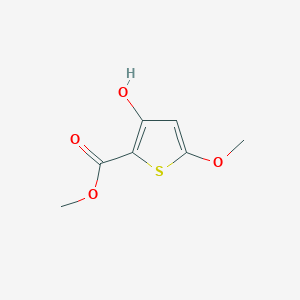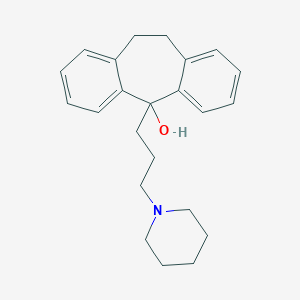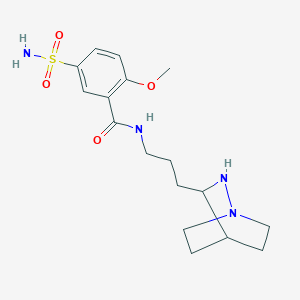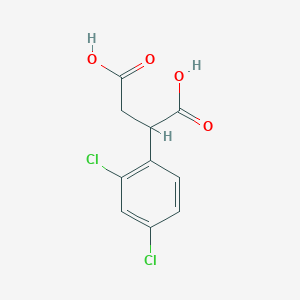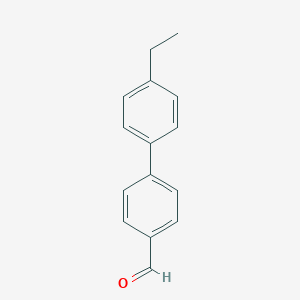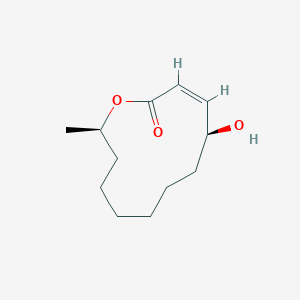
Patulolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Patulolide C is a natural product that belongs to the class of polyketides. It is isolated from the marine sponge, Ircinia variabilis. Patulolide C has been found to possess potent cytotoxic and anti-inflammatory properties. Due to its unique structure and biological activities, it has attracted the attention of researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Asymmetric Hydroformylation/Macrocyclization : A study by Risi and Burke (2012) details an efficient synthesis of (+)-patulolide C using a Rh(I)-catalyzed asymmetric hydroformylation (AHF)/intramolecular Wittig olefination cascade. This method sets the C4-hydroxyl stereochemistry and E-olefin geometry while forming the macrolactone (Risi & Burke, 2012).
Stereoselective Total Synthesis : Pratapareddy et al. (2019) accomplished a stereoselective total synthesis of Patulolide C from an inexpensive (S)-chiral epoxide, using key steps like ring opening and Yamaguchi macrolactonisation (Pratapareddy et al., 2019).
Enantioselective Synthesis : Sabitha et al. (2010) reported the enantioselective total synthesis of (+)-patulolide C isolated from Penicillium urticae, employing Jacobsen’s kinetic resolution and sequential α-aminooxylation (Sabitha et al., 2010).
Using R-(+)-γ-Valerolactone as a Chiral Synthon : Datrika et al. (2017) synthesized (+)-Patulolide-C using R-(+)-γ-valerolactone & R-(+)-epichlorohydrin as chiral synthons, adopting a convergent approach for the synthesis (Datrika et al., 2017).
Total Synthesis via Ring Closing Metathesis : Babu and Sharma (2008) reported the total synthesis of patulolide C and its derivatives using Jacobsen’s hydrolytic kinetic resolution and Sharpless epoxidation (Babu & Sharma, 2008).
Chemical Analysis and Revisions
- Thiocladospolides Isolation and Analysis : Zhang et al. (2019) isolated thiocladospolides A-D and seco-patulolide C from the endophytic fungus Cladosporium cladosporioides, providing insights into the structure and antimicrobial activities of these compounds (Zhang et al., 2019).
Biological and Pharmacological Potential
- Lipid-Lowering Properties : Zhu et al. (2015) found that compounds related to patulolide, such as cladospolides, exhibit potent lipid-lowering activity in HepG2 hepatocytes, indicating potential pharmacological applications (Zhu et al., 2015).
Propiedades
Número CAS |
103654-47-3 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
(3Z,5S,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-11,13H,2-7H2,1H3/b9-8-/t10-,11+/m1/s1 |
Clave InChI |
KANOICQRSIXTJU-XJMUJKMXSA-N |
SMILES isomérico |
C[C@@H]1CCCCCC[C@@H](/C=C\C(=O)O1)O |
SMILES |
CC1CCCCCCC(C=CC(=O)O1)O |
SMILES canónico |
CC1CCCCCCC(C=CC(=O)O1)O |
Sinónimos |
epipatulolide C patulolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




